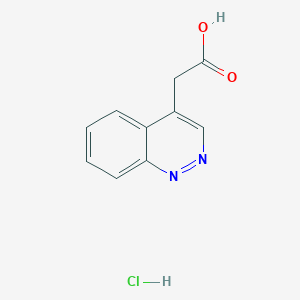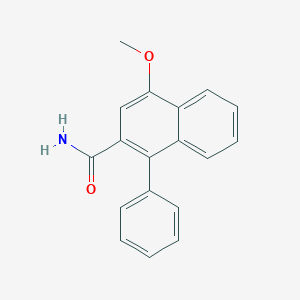![molecular formula C7H11F2N B15231898 4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)
4,4-Difluorooctahydrocyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorooctahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C7H11F2N It is a fluorinated derivative of octahydrocyclopenta[b]pyrrole, characterized by the presence of two fluorine atoms at the 4th position of the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorooctahydrocyclopenta[b]pyrrole typically involves the fluorination of octahydrocyclopenta[b]pyrrole. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluorooctahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,4-Difluorooctahydrocyclopenta[b]pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluorooctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Octahydrocyclopenta[b]pyrrole: The non-fluorinated parent compound.
4-Fluorooctahydrocyclopenta[b]pyrrole: A mono-fluorinated derivative.
4,4-Dichlorooctahydrocyclopenta[b]pyrrole: A dichlorinated analogue.
Uniqueness
4,4-Difluorooctahydrocyclopenta[b]pyrrole is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity, stability, and biological activity compared to its non-fluorinated and mono-fluorinated counterparts. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11F2N |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-1-6-5(7)2-4-10-6/h5-6,10H,1-4H2 |
Clave InChI |
OKAMUGJSOUBBSO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1NCC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)








![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)


![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)
